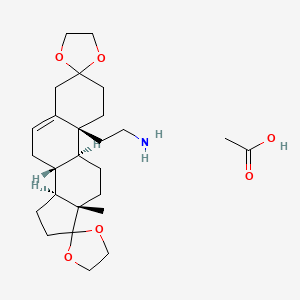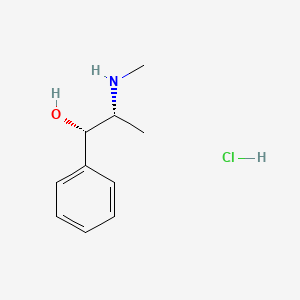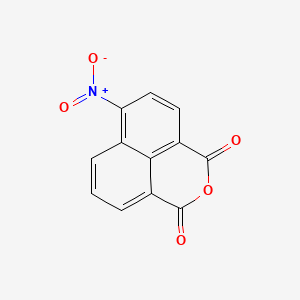
8-(4-Chlorophenylthio)-cAMP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-chlorophenylthio)-cAMP is a 3',5'-cyclic purine nucleotide that is 3',5'-cyclic AMP in which the hydrogen at position 2 on the purine fragment is replaced by a 4-chlorophenylthio group. It has a role as a protein kinase agonist. It is a 3',5'-cyclic purine nucleotide, an adenyl ribonucleotide, an organochlorine compound and an aryl sulfide. It derives from a 3',5'-cyclic AMP.
Applications De Recherche Scientifique
Thromboxane Receptor Antagonism
8-(4-Chlorophenylthio)-cAMP (8-pCPT-cAMP) has been identified as a potential thromboxane receptor antagonist. This compound can induce a shift in the concentration response curve for thromboxane mimetics, impacting vascular tension and platelet aggregation without affecting responses to other stimuli like noradrenaline. This indicates a potential role for 8-pCPT-cAMP in vascular and platelet-related research (Sand et al., 2010).
Influence on Nucleoside Transport and Adenosine Receptors
8-pCPT-cAMP and its derivatives can inhibit the equilibrative nucleoside transporter 1 (ENT1) and activate A2A adenosine receptors. This suggests that these compounds might have implications in studying nucleoside transport mechanisms and adenosine receptor functions, which are important in numerous physiological processes (Waidmann et al., 2009).
Neurological Research
8-pCPT-cAMP has been used in studies involving neuroblastoma X glioma hybrid cells, influencing the morphological differentiation and electrical activity of these cells. This demonstrates its potential application in neurological research, particularly in understanding neuronal properties and activities (Reiser & Hamprecht, 1982).
Inhibition of Specific Phosphodiesterases
8-pCPT-cAMP is also a potent inhibitor of specific phosphodiesterases like the cyclic GMP-specific phosphodiesterase (PDE VA). This finding is significant for studies exploring the regulation of cyclic nucleotide signaling pathways and their roles in various cellular processes (Connolly et al., 1992).
Regulation of Gene Expression
Research has shown that 8-pCPT-cAMP can significantly alter gene expression, affecting thousands of genes. This includes the regulation of cell cycle genes and transcriptional networks, indicating its use in studies related to gene regulation and expression patterns (Zambon et al., 2005).
Impact on Sertoli Cells
In studies involving Sertoli cells isolated from transgenic mice, 8-pCPT-cAMP demonstrated significant effects on various biochemical parameters, indicating its relevance in reproductive biology and the study of cellular responses to hormonal signals (Bhaskar, 2013).
Propriétés
Numéro CAS |
41941-66-6 |
|---|---|
Formule moléculaire |
C16H15ClN5O6PS |
Poids moléculaire |
471.8 g/mol |
Nom IUPAC |
(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C16H15ClN5O6PS/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(27-15)5-26-29(24,25)28-12/h1-4,6,9,11-12,15,23H,5H2,(H,24,25)(H2,18,19,20)/t9-,11-,12-,15-/m1/s1 |
Clé InChI |
AAZMHPMNAVEBRE-SDBHATRESA-N |
SMILES isomérique |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)O |
SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)O |
SMILES canonique |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)O |
| 41941-66-6 | |
Synonymes |
8-((4-chlorophenyl)thio)cyclic-3',5'-AMP 8-(4-chlorophenylthio)cAMP 8-(4-chlorothiophenyl)cyclic AMP 8-(p-chlorophenylthio)cyclic-3',5'-AMP 8-CPT-cAMP 8-CTP-cAMP 8-parachlorophenylthio cAMP Rp-CPT-cAMPS |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Naphtho[2,1-b]furan-2(1H)-one](/img/structure/B1203841.png)


![1-(2-furanyl)-N-[[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]methyl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B1203846.png)
![Methyl 4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamido)benzoate](/img/structure/B1203847.png)
![4-[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl]-2-methyl-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester](/img/structure/B1203848.png)
![1-(1-Piperidinyl)-2-[[4-(prop-2-enylamino)-1-phthalazinyl]thio]ethanone](/img/structure/B1203849.png)
![2-[[3-Acetyl-1-[4-(dimethylamino)phenyl]-2-methyl-5-indolyl]oxy]acetamide](/img/structure/B1203852.png)
